Cytotoxicity in Cancer Cell Lines: Manoyl Oxide vs. Sclareol
Manoyl oxide exhibits significantly lower inherent cytotoxicity compared to its parent diterpene, sclareol. This is a critical differentiator for applications where a non-toxic scaffold is required for further derivatization or as a control in mechanism-of-action studies [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 of 50 µM against MCF-7 cells |
| Comparator Or Baseline | Sclareol: IC50 of 2.0 µM against MCF-7 cells |
| Quantified Difference | Manoyl oxide is 25-fold less potent than sclareol |
| Conditions | MCF-7 human breast adenocarcinoma cell line |
Why This Matters
This quantitative difference confirms manoyl oxide's utility as a less cytotoxic chemical scaffold for semi-synthetic modifications, avoiding the confounding cytotoxic effects of the parent compound.
- [1] Gani, I., et al. (2024). Hemisynthesis and cytotoxic evaluation of manoyl oxide analogs from sclareol: effect of two tertiary hydroxyls & Heck coupling on cytotoxicity. Natural Product Research, Online ahead of print. View Source
